molecular formula C12H26NO9P B1139584 D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt CAS No. 106032-59-1

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt

Cat. No.: B1139584
CAS No.: 106032-59-1
M. Wt: 359.31
InChI Key:
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Description

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is a chemical compound derived from inositol, a type of sugar alcohol. This compound is often used in biochemical research due to its role in various cellular processes. It is a white, lyophilized powder with a molecular weight of 458.48 g/mol .

Scientific Research Applications

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research:

Safety and Hazards

“D-myo-Inositol 1-monophosphate Cyclohexylammonium Salt” is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt can be synthesized from soybean L-α-phosphatidylinositol. The process involves the hydrolysis of phosphatidylinositol to yield D-myo-Inositol 1-monophosphate, which is then reacted with cyclohexylamine to form the cyclohexylammonium salt .

Industrial Production Methods

The industrial production of this compound typically involves large-scale hydrolysis and purification processes. The compound is then lyophilized to obtain a stable powder form suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various inositol phosphates and derivatives, which are crucial for studying cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in research settings where precise control over experimental conditions is required .

Properties

IUPAC Name

cyclohexanamine;[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14)/t;1?,2-,3+,4-,5-,6?/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDVDWGHBSYGCB-MDRKMWFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106032-59-1
Record name 106032-59-1
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